![molecular formula C12H25ClN2O B2907319 N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride CAS No. 2415543-32-5](/img/structure/B2907319.png)
N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride
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Overview
Description
N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride, also known as A-836,339, is a synthetic compound that belongs to the class of kappa opioid receptor agonists. It is a potent and selective agonist of the kappa opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and mood. A-836,339 has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and addiction.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways .
Advantages and Limitations for Lab Experiments
One of the advantages of using N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride in lab experiments is its potency and selectivity for the kappa opioid receptor, which allows for more precise targeting of this receptor compared to other opioid drugs. Additionally, N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride has been shown to have fewer side effects than traditional opioid drugs, such as respiratory depression and constipation. However, one limitation of using N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride in lab experiments is its high cost, which may limit its widespread use.
Future Directions
There are several future directions for research on N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride. One potential direction is the development of novel drugs that target the kappa opioid receptor, based on the structure of N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride. Additionally, further research is needed to fully understand the mechanisms underlying the antidepressant-like effects of N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride, and to determine its potential use in the treatment of depression. Finally, more research is needed to determine the safety and efficacy of N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride in human clinical trials, and to determine its potential use in the treatment of pain and addiction.
Synthesis Methods
The synthesis of N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride involves several steps, including the condensation of 4-piperidinemethanamine with 2,2-dimethylpropanal, followed by reduction with sodium borohydride to give the corresponding amine. The amine is then reacted with 2-bromo-2-methylpropanoyl chloride to give the final product, which is purified by recrystallization.
Scientific Research Applications
N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride has been used extensively in scientific research to study the role of kappa opioid receptors in pain modulation and mood regulation. It has been shown to have potent analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain. N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride has also been shown to have antidepressant-like effects in animal models of depression, suggesting its potential use as a novel antidepressant drug.
properties
IUPAC Name |
N,2,2-trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-12(2,3)11(15)14(4)9-10-5-7-13-8-6-10;/h10,13H,5-9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOBCSWSHLSCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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